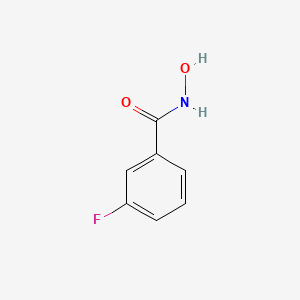

3-fluoro-N-hydroxybenzamide

概要

説明

3-Fluoro-N-hydroxybenzamide: is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a fluorinated derivative of benzamide, characterized by the presence of a fluorine atom at the third position of the benzene ring and a hydroxylamine group attached to the amide nitrogen.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-fluoro-N-hydroxybenzamide typically involves the reaction of 3-fluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate at low temperatures (0°C) and then warmed to room temperature . The general procedure is as follows:

- Hydroxylamine hydrochloride (20.0 mmol), ethyl acetate (60 mL), water (40 mL), and potassium carbonate (20.0 mmol) are added to a flask at 0°C.

- 3-Fluorobenzoyl chloride (10.0 mmol) dissolved in 20 mL ethyl acetate is added dropwise to the mixture.

- The solution is warmed to room temperature and stirred overnight.

- The reaction mixture is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the desired product .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems.

化学反応の分析

Types of Reactions:

3-Fluoro-N-hydroxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) at elevated temperatures.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation Reactions: Nitroso or nitro derivatives.

Reduction Reactions: Amine derivatives.

Hydrolysis: 3-fluorobenzoic acid and hydroxylamine.

科学的研究の応用

Histone Deacetylase Inhibition

Mechanism of Action

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can reactivate silenced genes involved in tumor suppression, making HDAC inhibitors promising candidates for cancer therapy. 3-Fluoro-N-hydroxybenzamide has been identified as a potent HDAC inhibitor, particularly against HDAC6, which is implicated in various cancers and neurodegenerative diseases .

Efficacy Studies

Research indicates that fluorinated compounds like this compound exhibit enhanced selectivity and potency compared to their non-fluorinated counterparts. For instance, studies have shown that this compound can significantly inhibit HDAC6 at low micromolar concentrations, demonstrating improved selectivity profiles over traditional inhibitors . The fluorine substitution alters the electronic properties of the compound, enhancing its binding affinity to the target enzyme.

Therapeutic Applications

Cancer Treatment

The application of this compound in cancer therapy is supported by preclinical studies that highlight its ability to induce apoptosis in cancer cell lines. The compound's dual action as an HDAC inhibitor and potential COX inhibitor positions it as a multi-target drug candidate . Furthermore, it has been explored for treating inflammatory autoimmune diseases due to its effects on histone modification .

Imaging Applications

In addition to its therapeutic potential, this compound has been utilized in imaging studies. It can be radiolabeled with fluorine-18 for positron emission tomography (PET), allowing researchers to visualize its biodistribution in vivo. This capability enhances drug development processes by facilitating the assessment of pharmacokinetics and target engagement in biological systems .

作用機序

The mechanism of action of 3-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability by interacting with hydrophobic pockets in the target protein .

類似化合物との比較

3-Fluorobenzamide: Lacks the hydroxylamine group, making it less reactive in certain biochemical assays.

N-Hydroxybenzamide: Lacks the fluorine atom, resulting in different binding affinities and metabolic properties.

3-Fluoro-4-hydroxybenzamide: Contains an additional hydroxyl group, which can alter its chemical reactivity and biological activity.

Uniqueness:

3-Fluoro-N-hydroxybenzamide is unique due to the combination of the fluorine atom and the hydroxylamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxylamine group provides reactivity towards specific molecular targets .

生物活性

3-Fluoro-N-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article details its synthesis, mechanisms of action, and biological evaluations, supported by relevant case studies and data tables.

The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base like potassium carbonate. The reaction is performed in ethyl acetate at low temperatures. The general procedure is as follows:

-

Reagents :

- Hydroxylamine hydrochloride: 20.0 mmol

- Ethyl acetate: 60 mL

- Water: 40 mL

- Potassium carbonate: 20.0 mmol

- 3-Fluorobenzoyl chloride: 10.0 mmol in 20 mL ethyl acetate

-

Procedure :

- Combine hydroxylamine hydrochloride, ethyl acetate, water, and potassium carbonate in a flask at 0°C.

- Add 3-fluorobenzoyl chloride dropwise while stirring.

- Warm the mixture to room temperature and stir overnight.

- Extract the product with ethyl acetate, wash, dry, and evaporate the solvent to obtain the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. The presence of the fluorine atom enhances binding affinity and metabolic stability by interacting with hydrophobic pockets in target proteins.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various histone deacetylases (HDACs), which are crucial for regulating gene expression through histone modifications.

These values suggest that the compound has a moderate potency against HDACs, making it a candidate for cancer therapy due to its role in epigenetic regulation.

Antibacterial Activity

In vitro studies have shown that compounds similar to this compound possess antibacterial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) values indicate that fluorinated compounds can be effective against strains like Pseudomonas aeruginosa and Staphylococcus aureus. For instance, certain derivatives have shown MIC values lower than that of traditional antibiotics like kanamycin .

Comparative Analysis with Related Compounds

| Compound | IC50 (HDAC1) | IC50 (HDAC6) | Antibacterial Activity |

|---|---|---|---|

| N-Hydroxybenzamide | 25.4 μM | 1.34 μM | Moderate |

| This compound | Not specified | Not specified | Significant |

| Other Fluorinated Derivatives | Varies | Varies | Varies |

This table highlights the enhanced biological activity attributed to the structural features of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

-

Histone Deacetylase Inhibition :

A study demonstrated that this compound could selectively inhibit HDAC6, which plays a role in various cellular processes including apoptosis and cell cycle regulation . -

Antimicrobial Properties :

Research has indicated that fluorinated compounds exhibit improved antibacterial activity due to their ability to disrupt bacterial fatty acid synthesis pathways . -

Potential Therapeutic Applications :

Investigations into its anti-inflammatory and anticancer properties are ongoing, with preliminary findings suggesting promising therapeutic potential .

特性

IUPAC Name |

3-fluoro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYSQYMXQKXZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408148 | |

| Record name | 3-fluoro-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31703-04-5 | |

| Record name | 3-fluoro-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。